molecular formula C8H7ClN4O B072086 5-Chloro-1H-indazole-3-carboxylic acid hydrazide CAS No. 1203-97-0

5-Chloro-1H-indazole-3-carboxylic acid hydrazide

Cat. No. B072086
CAS RN: 1203-97-0
M. Wt: 210.62 g/mol
InChI Key: XQFHKPMDVNQYJW-UHFFFAOYSA-N
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Description

5-Chloro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It is an important pharmaceutical intermediate used in the construction of active drug molecular cores .


Synthesis Analysis

The synthesis of 1H-indazole-3-carboxylic acid involves the use of anhydrous acetic acid in a three-necked flask. The substrate is dissolved and clarified by heating and stirring. Then, phosphorus oxychloride is dissolved in anhydrous acetic acid and slowly added. The reaction is refluxed at 90°C for 14 hours. After the reaction is complete, a white precipitate is formed. It is cooled in an ice bath, vacuum filtered, and the solid is washed first with ethyl acetate and then with ether to obtain 5-chloro-1H-indazole-3-carboxylic acid .


Molecular Structure Analysis

The structure of 1H-indazole-3-carboxylic acid was solved using direct methods and refined with full-matrix least squares. Anisotropic thermal parameters were assigned to all non-H atoms .


Chemical Reactions Analysis

The compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .


Physical And Chemical Properties Analysis

5-Chloro-1H-indazole-3-carboxylic acid has a molecular weight of 196.59. It has a melting point of 337 °C and a predicted boiling point of 472.1±25.0 °C. The predicted density is 1.644±0.06 g/cm3. It appears as a solid with a yellow color .

Safety And Hazards

The compound is classified under hazard category codes 22-36. Safety instructions include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

5-chloro-1H-indazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-4-1-2-6-5(3-4)7(13-12-6)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFHKPMDVNQYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236689
Record name 5-Chloro-1H-indazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-indazole-3-carboxylic acid hydrazide

CAS RN

1203-97-0
Record name 5-Chloro-1H-indazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-indazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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